molecular formula ClH4NO B093119 Hydroxylamine-d3 deuteriochloride CAS No. 15588-23-5

Hydroxylamine-d3 deuteriochloride

Cat. No.: B093119
CAS No.: 15588-23-5
M. Wt: 73.51 g/mol
InChI Key: WTDHULULXKLSOZ-MUONFQNCSA-N
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Description

Hydroxylamine-d3 deuteriochloride is a deuterated compound with the chemical formula D2NOD·DCl. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research for tracing and mechanistic studies due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine-d3 deuteriochloride can be synthesized through the reaction of deuterated ammonia (ND3) with deuterated nitrous acid (DNO2). The reaction typically occurs under controlled conditions to ensure the complete deuteration of the product. The general reaction is as follows:

ND3+DNO2D2NODDClND_3 + DNO_2 \rightarrow D_2NOD \cdot DCl ND3​+DNO2​→D2​NOD⋅DCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of deuterium gas (D2) to replace the hydrogen atoms in the precursor compounds. The process requires specialized equipment to handle deuterium and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine-d3 deuteriochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Produces nitroso compounds (R-NO) or nitro compounds (R-NO2).

    Reduction: Produces primary amines (R-NH2).

    Substitution: Produces various substituted hydroxylamine derivatives depending on the reactants used.

Scientific Research Applications

Hydroxylamine-d3 deuteriochloride is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used in mechanistic studies to trace reaction pathways and understand the kinetics of chemical reactions.

    Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.

    Medicine: Utilized in drug development to study the metabolism and pharmacokinetics of deuterated drugs.

    Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.

Mechanism of Action

The mechanism by which hydroxylamine-d3 deuteriochloride exerts its effects is primarily through its ability to participate in chemical reactions while maintaining its isotopic label. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to trace the compound through various reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Hydroxylamine-d3 deuteriochloride can be compared with other deuterated compounds such as:

    Hydroxylamine-d4 hydrochloride: Similar in structure but with an additional deuterium atom.

    Dimethylamine-d7 deuteriochloride: Another deuterated amine with different applications.

    Iodomethane-d3: A deuterated methyl halide used in different types of chemical reactions.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for tracing studies and mechanistic investigations in various fields of research.

Properties

IUPAC Name

(2H)chlorane;[(2H)hydroxy](2H2)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHULULXKLSOZ-MUONFQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])O[2H].[2H]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583579
Record name (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15588-23-5
Record name (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine-d3 deuteriochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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